molecular formula C13H18N2O3 B8675291 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid

2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid

Cat. No.: B8675291
M. Wt: 250.29 g/mol
InChI Key: LIXASUAAPSFZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid is an organic compound with the molecular formula C13H18N2O3 This compound is characterized by the presence of an amino group, a benzoic acid moiety, and a morpholine ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid typically involves the reaction of 2,6-dimethylmorpholine with 2-amino-5-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid is unique due to the presence of the morpholine ring substituted with two methyl groups. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-amino-5-(2,6-dimethylmorpholin-4-yl)benzoic acid

InChI

InChI=1S/C13H18N2O3/c1-8-6-15(7-9(2)18-8)10-3-4-12(14)11(5-10)13(16)17/h3-5,8-9H,6-7,14H2,1-2H3,(H,16,17)

InChI Key

LIXASUAAPSFZQB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 6 g 2-nitro-5-(2,6-dimethylmorpholin-4-yl)benzoic acid, 15 ml cyclohexene and 3 g Pd/C (10%) is heated under reflux for 6 hours. The hot reaction mixture is filtered through a celite pad. After evaporation of the filtrate 4.8 g title product is obtained (MH+: 251).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

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